[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
The compound 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone belongs to the 1,4-benzothiazine-dione family, characterized by a sulfur- and nitrogen-containing heterocyclic core with a ketone substituent. Its structure includes a 3,4-dimethylphenyl group at the 4-position of the benzothiazine ring and a 4-methylphenyl group attached to the methanone moiety. The 1,1-dioxido (sulfone) group enhances electronic delocalization and may influence solubility and stability.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S/c1-16-8-11-19(12-9-16)24(26)23-15-25(20-13-10-17(2)18(3)14-20)21-6-4-5-7-22(21)29(23,27)28/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQYGFZCXVSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C25H23N1O4S1
- Molecular Weight : 433.5 g/mol
- CAS Number : 1114871-88-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazine derivatives. In particular, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves inhibition of key enzymes involved in cancer cell proliferation. For example, the compound interacts with allosteric sites on enzymes like glutathione reductase, disrupting critical metabolic pathways in cancer cells .
Antimicrobial Activity
Benzothiazine derivatives exhibit promising antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various pathogens.
- Case Study : A study focusing on related benzothiazine compounds found that they displayed activity against Plasmodium falciparum, the causative agent of malaria. The compounds were shown to disrupt essential metabolic processes in the parasite .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| EU-1 (cancer) | 0.3 | High sensitivity to treatment |
| NB (neuroblastoma) | 0.5 - 1.2 | Varies by specific cell line |
| ALL (leukemia) | 0.3 - 0.4 | Most sensitive among tested lines |
These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation and may serve as a lead compound for further development .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazine derivatives is influenced by their structural characteristics. Substituents on the aromatic rings can significantly affect their potency:
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences between the target compound and analogs from the evidence:
| Compound Name | Substituent on Benzothiazine (Position 4) | Substituent on Methanone (Aryl Group) | Additional Functional Groups | Reference |
|---|---|---|---|---|
| 4-(3,4-Dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Target) | 3,4-Dimethylphenyl | 4-Methylphenyl | None | N/A |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Butylphenyl | Phenyl | None | |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,5-Dimethoxyphenyl | 2,4-Dimethylphenyl | Fluorine at Position 6 | |
| 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,5-Dichlorophenyl | 4-Methoxyphenyl | None |
Key Observations:
Substituent Bulk and Hydrophobicity: The 4-butylphenyl substituent in introduces significant hydrophobicity compared to the target compound’s 3,4-dimethylphenyl group. This could reduce aqueous solubility but improve membrane permeability in biological systems.
Electronic Effects :
- Electron-donating groups (e.g., methoxy in ) and electron-withdrawing groups (e.g., chlorine in ) modulate the electron density of the benzothiazine ring. Chlorine’s inductive effect may enhance electrophilic reactivity, whereas methoxy groups could stabilize resonance structures.
The sulfone group (common to all compounds) also contributes to polarity but may be counterbalanced by hydrophobic aryl substituents.
Crystallographic and Conformational Analysis
While crystallographic data for the target compound are absent in the evidence, analogs highlight methodologies relevant to structural determination:
- SHELX Software : The SHELX system () is widely used for small-molecule crystallography. Its application to benzothiazine derivatives could resolve ring puckering (a conformational feature described in ). For example, the 3,5-dimethoxyphenyl substituent in may induce torsional strain, affecting the planarity of the benzothiazine core.
- Ring Puckering Coordinates: The Cremer-Pople parameters () quantify nonplanar distortions in cyclic systems. Substituents like 4-butylphenyl () may induce puckering, altering molecular packing in crystal lattices.
Q & A
Q. What are the key considerations for synthesizing 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the benzothiazine core. Key steps include:
- Core formation : Condensation of aromatic aldehydes with sulfur-containing precursors under reflux conditions (e.g., toluene, 110°C) using catalysts like p-toluenesulfonic acid .
- Substituent introduction : Friedel-Crafts acylation or nucleophilic substitution to attach 3,4-dimethylphenyl and 4-methylphenyl groups.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
- Critical factors : Strict control of reaction temperature, moisture exclusion, and stoichiometric ratios to avoid side products like over-oxidized sulfones .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., methyl group protons at δ 2.3–2.5 ppm) .
- IR : Verify sulfone groups (asymmetric S=O stretching at ~1300 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 476.15) and fragmentation patterns .
- X-ray crystallography (if crystals form): Resolve bond angles and dihedral angles of the benzothiazine core .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
| Substituent Position | Modification | Biological Impact |
|---|---|---|
| Benzothiazine C-6 | Fluoro | ↑ Anticancer potency (IC₅₀ reduced by 40% in HeLa cells) |
| Phenyl ring (R₁) | Methoxy | ↓ Anti-inflammatory activity (COX-2 inhibition reduced by 60%) |
- Experimental design : Synthesize analogs via site-specific halogenation (e.g., Cl/Br using NCS/NBS) or demethylation (BBr₃ in DCM). Test in enzyme inhibition assays (COX-2, HDAC) and cell viability models .
Q. What computational approaches are effective for predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to COX-2 (PDB: 5KIR) or HDAC8 (PDB: 1T67). Focus on sulfone and ketone groups as hydrogen bond donors .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .
- QSAR models : Train with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response profiling : Test across a wide concentration range (1 nM–100 μM) to identify therapeutic windows .
- Pathway-specific assays : Use siRNA knockdown (e.g., NF-κB, p53) to isolate mechanisms. For example, if cytotoxicity is p53-dependent, validate via Western blot .
- Cross-study validation : Replicate experiments under standardized conditions (e.g., RPMI-1640 media, 10% FBS) to minimize variability .
Critical Research Gaps
Q. What are the understudied aspects of this compound’s pharmacokinetics (PK) and toxicity?
- Methodological Answer :
- ADME profiling : Conduct in vitro assays (Caco-2 permeability, microsomal stability) to predict oral bioavailability.
- Toxicity screening : Zebrafish embryo model (LC₅₀) and Ames test for mutagenicity.
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation at the ketone group) .
Q. How can researchers identify novel molecular targets beyond COX-2 and HDAC?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative.
- CRISPR-Cas9 screens : Genome-wide knockout in cancer cells to identify synthetic lethal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
